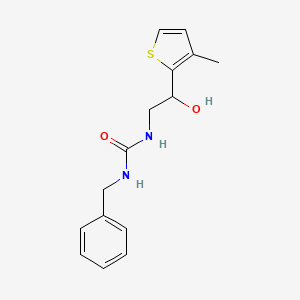

1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

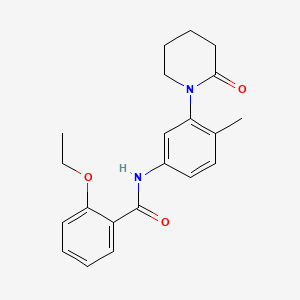

Molecular Structure Analysis

The molecular structure of 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea is complex, with a benzyl group attached to a urea moiety, which is further connected to a 2-hydroxyethyl group substituted with a 3-methylthiophene. This structure suggests potential for interesting chemical properties and reactivity.Chemical Reactions Analysis

While specific chemical reactions involving 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea are not available, it’s likely that this compound undergoes reactions typical of ureas and thiophenes. Ureas, for instance, can participate in condensation reactions, while thiophenes can undergo electrophilic aromatic substitution .科学的研究の応用

Electron Transport Layer for Polymer Solar Cells

Urea-doped ZnO films, potentially including derivatives like 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, have been explored as electron transport layers in inverted polymer solar cells. This application is significant for enhancing the power conversion efficiency of these cells. The presence of urea helps to passivate defects in ZnO, which facilitates improved exciton dissociation and efficient charge extraction (Wang et al., 2018).

Acetylcholinesterase Inhibitors

Compounds including urea derivatives have been synthesized for antiacetylcholinesterase activity, indicating potential applications in treating conditions like Alzheimer's disease. These compounds, through their structure, can effectively interact with enzyme hydrophobic binding sites (Vidaluc et al., 1995).

HIV-1 Inhibition

Certain urea analogues, such as 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, have shown potential in inhibiting human immunodeficiency virus (HIV) type 1. These compounds target the HIV-1 reverse transcriptase and represent a unique class of inhibitors (Baba et al., 1991).

Uridine Phosphorylase Inhibitors

Urea derivatives have been investigated as potent inhibitors of uridine phosphorylase, indicating their potential as chemotherapeutic agents. Such compounds exhibit high water solubility, which is crucial for drug formulation (Lin & Liu, 1985).

ROCK Inhibitors for Cancer Therapy

1-Benzyl-3-(4-pyridylthiazol-2-yl)ureas, a category that may include the specific compound , have been identified as potent ROCK inhibitors. These compounds have applications in treating diseases like cancer, as they inhibit ROCK in human lung cancer cells (Pireddu et al., 2012).

Enzyme Inhibition

Urea derivatives are being investigated for their inhibitory effects on enzymes like acetylcholinesterase and butyrylcholinesterase. Such studies are crucial for developing treatments for neurological disorders (Sujayev et al., 2016).

Hydroxylation of Aromatic Hydrocarbons

Research on the hydroxylation of aromatic hydrocarbons, potentially involving compounds like 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, can provide insights into the metabolic pathways of these compounds in organisms (Bakke & Scheline, 1970).

Synthesis of Novel Ureas for Various Applications

Research also focuses on the synthesis of novel ureas, including potentially 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea, for various applications like developing new materials or pharmaceutical compounds (Xu et al., 2009).

Safety and Hazards

将来の方向性

Given its potential applications in scientific research, future studies could explore the synthesis, properties, and potential uses of 1-Benzyl-3-(2-hydroxy-2-(3-methylthiophen-2-yl)ethyl)urea in greater detail. For instance, its potential as an inhibitor of certain enzymes could be explored further .

特性

IUPAC Name |

1-benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O2S/c1-11-7-8-20-14(11)13(18)10-17-15(19)16-9-12-5-3-2-4-6-12/h2-8,13,18H,9-10H2,1H3,(H2,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCUAXNIQIVTRCX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(CNC(=O)NCC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-3-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]urea | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-difluorophenyl)-2-((8-oxo-7-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2675234.png)

![2-Chloro-1-[2-[(2-methylphenyl)methyl]pyrrolidin-1-yl]propan-1-one](/img/structure/B2675235.png)

![Ethanethioic acid, S-[(2,6-dibromophenyl)methyl] ester](/img/structure/B2675239.png)

![Ethyl 4-[2-(4-chlorobenzenesulfonyl)acetamido]benzoate](/img/structure/B2675243.png)

![1-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-3-(thiophen-2-yl)urea](/img/structure/B2675244.png)

![8-(2,5-Dimethoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2675245.png)

![2-[2,4-dichloro-5-methoxy(methylsulfonyl)anilino]-N-(4-methoxyphenyl)acetamide](/img/structure/B2675249.png)

![6-(2,5-Dimethoxyphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2675252.png)

![ethyl 3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]propanoate](/img/structure/B2675257.png)